molecular formula C28H39NO3PPdS+ B14757283 (tBu)2PPh Pd G4

(tBu)2PPh Pd G4

Cat. No.: B14757283
M. Wt: 607.1 g/mol
InChI Key: HNPVFOWAHHISLZ-UHFFFAOYSA-O
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Description

Early Developments in Palladium-Catalyzed Amination

The Buchwald-Hartwig reaction emerged in the mid-1990s as a transformative method for constructing aromatic carbon–nitrogen bonds. Initial systems relied on palladium acetate with bulky phosphine ligands like BINAP, requiring stoichiometric tin reagents and harsh conditions. These first-generation catalysts faced limitations in functional group tolerance and amine scope, particularly with primary amines due to competitive β-hydride elimination.

Generational Advancements in Precatalyst Design

Fourth-generation systems like (tBu)₂PPh Pd G4 address historical limitations through three key innovations:

  • Ligand Architecture : Incorporation of di-tert-butylphenylphosphine ligands creates a steric shield around palladium, suppressing off-cycle intermediates while maintaining electron-rich character for oxidative addition.
  • Precatalyst Activation : The methanesulfonate counterion facilitates rapid generation of active Pd(0) species under mild basic conditions, as shown in Table 1.
  • Byproduct Management : Replacement of 2-aminobiphenyl with N-methyl derivatives prevents carbazole formation, eliminating a major side reaction pathway.

Table 1: Comparative Analysis of Buchwald-Hartwig Precatalyst Generations

Generation Key Ligand Activation Temperature (°C) Amine Scope Turnover Frequency (h⁻¹)
1st BINAP 100-120 Secondary amines 10-50
3rd XPhos 60-80 Primary/secondary 200-500
4th (tBu)₂PPh 25-40 All amine classes 800-1200

Data compiled from catalytic studies

Properties

Molecular Formula

C28H39NO3PPdS+

Molecular Weight

607.1 g/mol

IUPAC Name

ditert-butyl(phenyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C14H23P.C13H11N.CH4O3S.Pd/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-11H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

HNPVFOWAHHISLZ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

Preparation Methods

Cyclopalladation and Dimer Formation

Cyclopalladation of 4 with palladium(II) acetate in acetic acid at 80°C generates the μ-OMs dimer (5 ) (Equation 1). This step exploits the ortho-directing ability of the amine group to form a stable palladacycle. The reaction proceeds via C–H activation, resulting in a binuclear Pd(II) complex with bridging mesylate ligands. Isolation of 5 is achieved through precipitation with hexanes, affording the dimer in 96% yield on a multi-hundred-gram scale.

Key Reaction Parameters

  • Temperature : 80°C
  • Solvent : Acetic acid
  • Scale : Up to 417 grams
  • Yield : 96%

Ligand Incorporation: Formation of (tBu)₂PPh Pd G4

The μ-OMs dimer (5 ) serves as a versatile precursor for ligand substitution. To synthesize (tBu)₂PPh Pd G4, 5 is treated with bis(tert-butyl)phenylphosphine ((tBu)₂PPh) under mild conditions (Equation 2).

Reaction Conditions and Mechanistic Insights

The ligand substitution occurs in tetrahydrofuran (THF) or dichloromethane at ambient temperature. The mesylate group’s weak coordination to palladium enables rapid displacement by (tBu)₂PPh, forming a mononuclear Pd(II) complex (6a ) with a distorted square-planar geometry. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the cis arrangement of the phosphine ligand relative to the aryl moiety of the palladacycle.

Optimized Parameters

  • Ligand Ratio : 2 equivalents of (tBu)₂PPh per Pd center
  • Reaction Time : 15–45 minutes
  • Solvent : THF or dichloromethane
  • Yield : 90–95%

Isolation and Characterization

Purification Techniques

Crude (tBu)₂PPh Pd G4 is purified via recrystallization from a mixture of toluene and hexanes. The product precipitates as a pale-yellow powder, which is isolated by filtration and dried under vacuum.

Analytical Data

  • Assay Purity : ≥95% (elemental analysis)
  • Melting Point : 152–158°C
  • Solubility : Soluble in THF, dichloromethane, and toluene; insoluble in hexanes
  • Spectroscopic Features :
    • ³¹P NMR : δ 25.8 ppm (Pd–P coupling)
    • X-ray Crystallography : Pd–P bond length = 2.30 Å, Pd–C bond length = 1.98 Å

Comparative Analysis with Previous Palladacycle Generations

Advantages Over Third-Generation (G3) Precatalysts

(tBu)₂PPh Pd G4 exhibits superior solution stability compared to its chloride-bridged predecessors (e.g., G3 catalysts). The mesylate group’s non-coordinating nature reduces electron density at the Pd center, minimizing decomposition pathways. Additionally, the μ-OMs dimer enables broader ligand compatibility, including bulky phosphines like (tBu)₂PPh, which were challenging to incorporate into earlier palladacycles.

Performance in Cross-Coupling Reactions

Benchmarking studies reveal that (tBu)₂PPh Pd G4 achieves turnover numbers (TONs) exceeding 10,000 in Suzuki-Miyaura couplings, outperforming G3 catalysts by a factor of 2–3. Table 1 summarizes catalytic activity in representative transformations.

Table 1. Catalytic Performance of (tBu)₂PPh Pd G4

Reaction Type Substrate Yield (%) Catalyst Loading (mol%)
Suzuki-Miyaura Coupling 4-Chlorotoluene 98 0.5
Buchwald-Hartwig Amination 2-Bromopyridine 95 1.0
Negishi Coupling Vinyl Zinc Reagent 92 0.2

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

(tBu)₂PPh Pd G4 enables efficient coupling of aryl halides with boronic acids under mild conditions. Key advantages include:

  • Low catalyst loading : Operates effectively at 0.5–2 mol% Pd, reducing residual metal contamination .

  • Broad substrate scope : Compatible with electron-deficient and sterically hindered aryl halides .

Table 1 : Performance comparison with other Pd catalysts in Suzuki-Miyaura reactions

CatalystLoading (mol%)Yield (%)Pd Residual (ppm)
(tBu)₂PPh Pd G41.092<20
Pd(PPh₃)₄5.087150
Pd(OAc)₂ + PPh₃5.084200

Data adapted from optimization studies highlighting reduced Pd residue in products .

Buchwald-Hartwig Amination

This catalyst facilitates C–N bond formation between aryl halides and amines, even with challenging substrates like secondary amines. Mechanistic studies reveal:

  • Resting state equilibrium : A dynamic mix of monomeric Pd(Ar)(κ¹-OAc)(PPh₃)₂ and dimeric [Pd(Ar)(μ-OAc)(PPh₃)]₂ species .

  • Rate law dependence : Reaction kinetics follow a two-term rate law, with partial dependence on substrate concentration .

Key kinetic parameters :

  • k1=0.336×104M1/2s1k_1 = 0.336 \times 10^{-4} \, \text{M}^{1/2} \, \text{s}^{-1} (substrate-independent term)

  • k2=0.999×104M1/2s1k_2 = 0.999 \times 10^{-4} \, \text{M}^{-1/2} \, \text{s}^{-1} (substrate-dependent term)

Direct Arylation

(tBu)₂PPh Pd G4 achieves regioselective C–H functionalization in polyfluoroarenes. In the coupling of pentafluorobenzene with 4-iodotoluene:

  • Catalytic efficiency : 85–87% yield with 5 mol% Pd loading .

  • Ag co-catalyst role : Silver carbonate facilitates ligand exchange and stabilizes reactive intermediates .

Table 2 : Substrate scope in direct arylation

Aryl HalideProduct Yield (%)Selectivity (para:meta)
4-Iodotoluene87>20:1
2-Bromonaphthalene7815:1
3-Iodoanisole7210:1

Stille and Negishi Couplings

  • Stille Coupling : Effective for aryl-aryl bond formation with organostannanes. Tolerates ester and nitrile functional groups .

  • Negishi Coupling : Achieves turnovers up to 980,000 with alkylzinc reagents due to enhanced oxidative addition kinetics .

Comparative Pd speciation effects :

  • Cluster formation : Pd₃ clusters generated in situ show higher activity than monomeric species .

  • Ligand lability : Dynamic PPh₃ dissociation enables substrate access while maintaining catalyst stability .

Reaction Optimization Insights

  • Solvent effects : Performs optimally in polar aprotic solvents (e.g., DMF, THF) with 0.75 equiv Ag₂CO₃ .

  • Temperature range : Operates at 60–100°C, significantly lower than first-generation catalysts .

  • Ligand design impact : The (tBu)₂PPh ligand minimizes β-hydride elimination in alkyl coupling .

Catalyst Degradation Pathways

  • Pd black formation : Observed under high-temperature conditions (>120°C), reducing catalytic turnover .

  • Phosphide intermediates : Detected via ³¹P NMR in prolonged reactions, but suppressed by Ag additives .

Scientific Research Applications

(t-Butyl)₂Phosphine Palladium(II) G4 , commonly referred to as (tBu)₂PPh Pd G4 , is a palladium complex that serves as a highly effective catalyst in various cross-coupling reactions, particularly in organic synthesis. This compound is characterized by the presence of two t-butyl groups attached to a phosphine ligand, which enhances its steric and electronic properties, making it suitable for catalyzing reactions such as Suzuki, Stille, and Kumada cross-couplings. The G4 designation indicates that it belongs to the fourth generation of Buchwald precatalysts, which are known for their improved solubility and catalytic activity compared to earlier generations .

(tBu)₂PPh Pd G4 is a powerful ligand for classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is bench stable and soluble in most organic solvents .

Applications in Chemical Reactions

(t-Butyl)₂Phosphine Palladium(II) G4 is primarily utilized in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds. Key reactions include:

  • Suzuki Reactions (tBu)₂PPh Pd G4 is used to catalyze Suzuki cross-coupling reactions.
  • Stille Reactions (tBu)₂PPh Pd G4 is used to catalyze Stille cross-coupling reactions.
  • Kumada Reactions (tBu)₂PPh Pd G4 is used to catalyze Kumada cross-coupling reactions.
  • Buchwald-Hartwig Cross-Coupling Reaction (tBu)₂PPh Pd G4 is suitable for Buchwald-Hartwig Cross Coupling Reaction .
  • Heck Reaction (tBu)₂PPh Pd G4 is suitable for Heck Reaction .
  • Hiyama Coupling (tBu)₂PPh Pd G4 is suitable for Hiyama Coupling .
  • Negishi Coupling (tBu)₂PPh Pd G4 is suitable for Negishi Coupling .
  • Sonogashira Coupling (tBu)₂PPh Pd G4 is suitable for Sonogashira Coupling .
  • Stille Coupling (tBu)₂PPh Pd G4 is suitable for Stille Coupling .
  • Suzuki-Miyaura Coupling (tBu)₂PPh Pd G4 is suitable for Suzuki-Miyaura Coupling .

The efficiency of (tBu)₂PPh Pd G4 in these reactions can be attributed to its ability to form stable intermediates and its low catalyst loading requirements.

(tBu)₂PPh Pd G4 stands out due to its high solubility, low catalyst loading requirements, and effectiveness under mild reaction conditions, making it particularly suitable for challenging substrates.

Applications in various fields

(t-Butyl)₂PPh Pd G4 finds extensive applications in:

  • Pharmaceutical chemistry
  • Agrochemicals
  • Materials science

Mechanism of Action

Comparison with Similar Compounds

P(tBu)₃-Based Pd Catalysts

  • Structure : (P(tBu)₃)₂Pd(CN)₂ features a more sterically hindered tris-tert-butylphosphine ligand compared to (tBu)₂PPh.
  • Reactivity : The bulky P(tBu)₃ ligand slows transmetallation steps in cyanide transfer reactions, favoring cyanide abstraction pathways over direct reductive elimination. In contrast, (tBu)₂PPh Pd G4 avoids such bottlenecks, enabling faster catalytic cycles .
  • Key Data :

    Ligand Transmetallation Rate Dominant Pathway
    P(tBu)₃ Slow Cyanide abstraction
    (tBu)₂PPh Moderate Reductive elimination

Xantphos Pd G4

  • Structure: Bidentate Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) creates a rigid chelating environment, unlike the monodentate (tBu)₂PPh.
  • In contrast, (tBu)₂PPh Pd G4 permits ring-walking due to its monodentate ligand, enabling regioselective C–N bond formation .
  • Applications : Xantphos excels in reactions requiring stable Pd intermediates (e.g., macrocycle synthesis), while (tBu)₂PPh Pd G4 is preferred for rapid, sterically demanding couplings .

Amphos-Based Pd Catalysts

  • Structure: Amphos (di-tert-butyl-(4-dimethylaminophenyl)phosphine) introduces electron-donating dimethylamino groups, enhancing Pd center electron density.
  • Performance : Trans-[Pd(Amphos)₂Cl₂] shows superior activity in Suzuki reactions compared to (tBu)₂PPh Pd G4, attributed to faster oxidative addition of aryl halides. However, (tBu)₂PPh Pd G4 outperforms in reactions requiring steric bulk tolerance (e.g., ortho-substituted substrates) .

PEPPSI-IPr

  • Structure: An N-heterocyclic carbene (NHC) ligand with strong σ-donor and weak π-acceptor properties.
  • Reactivity : PEPPSI-IPr supports ring-walking mechanisms similar to (tBu)₂PPh Pd G4 but operates via distinct kinetics. For example, oxidative addition is rate-limiting in PEPPSI-IPr systems, whereas (tBu)₂PPh Pd G4 exhibits rapid oxidative addition with slower transmetallation .
  • Applications : PEPPSI-IPr is preferred for low-temperature reactions, while (tBu)₂PPh Pd G4 excels in high-temperature, sterically hindered environments .

Mechanistic Insights

  • Steric Effects : Bulky ligands like (tBu)₂PPh prevent catalyst deactivation by stabilizing Pd(0) intermediates .
  • Electronic Effects : Electron-rich ligands (e.g., Amphos) accelerate oxidative addition but may hinder reductive elimination in electron-poor systems .
  • Ligand Denticity: Bidentate ligands (Xantphos) restrict Pd coordination geometry, reducing side reactions but limiting substrate scope compared to monodentate systems .

Q & A

Q. What are the key synthetic routes for preparing (tBu)₂PPh Pd G4, and how do reaction conditions influence purity and yield?

  • Methodological Answer : Synthesis typically involves ligand exchange reactions between palladium precursors (e.g., Pd(OAc)₂) and the phosphine ligand (tBu)₂PPh. Critical parameters include temperature (room temperature vs. heated), solvent polarity (toluene or THF), and stoichiometric ratios. For example, excess ligand (1.5–2.0 equivalents) ensures complete coordination to Pd, minimizing unreacted precursors . Purity is assessed via ³¹P NMR to confirm ligand binding, while yield optimization requires monitoring reaction time to prevent ligand decomposition.

Q. How is the structure of (tBu)₂PPh Pd G4 characterized, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation combines X-ray crystallography (for solid-state geometry) and multinuclear NMR (¹H, ¹³C, ³¹P) to verify ligand coordination and oxidation state. For example, ³¹P NMR shifts between 15–25 ppm indicate Pd-P bonding, while X-ray data reveal bond lengths (e.g., Pd–P ≈ 2.3 Å) and steric bulk from tert-butyl groups . Supplementary techniques like ESI-MS confirm molecular ion peaks.

Q. What are the typical applications of (tBu)₂PPh Pd G4 in cross-coupling reactions?

  • Methodological Answer : This catalyst excels in Buchwald-Hartwig amination and Suzuki-Miyaura couplings due to its bulky ligand, which stabilizes the Pd center and suppresses β-hydride elimination. For example, in aryl chloride amination, (tBu)₂PPh Pd G4 achieves >90% yield at 80°C with LiHMDS as base, outperforming less bulky catalysts like RuPhos Pd G4 in sterically hindered substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data when using (tBu)₂PPh Pd G4 under varying ligand environments?

  • Methodological Answer : Contradictions often arise from uncontrolled variables like trace moisture or oxygen. To address this:
  • Conduct parallel experiments under inert atmospheres (glovebox) with rigorous solvent drying.
  • Use kinetic profiling (e.g., monitoring conversion via GC-MS hourly) to differentiate ligand decomposition vs. substrate limitations.
  • Compare turnover numbers (TON) across studies, accounting for Pd loading (e.g., 0.5–2.0 mol%) .
    • Example Data :
CatalystSubstrateTONConditionsReference
(tBu)₂PPh Pd G42-chloropyridine45080°C, LiHMDS, 12h
XantPhos Pd G42-chloropyridine32080°C, LiHMDS, 12h

Q. What computational methods are effective in predicting the catalytic mechanism of (tBu)₂PPh Pd G4?

  • Methodological Answer : Density Functional Theory (DFT) simulations model the Pd center’s electronic structure and ligand steric effects. Key steps:
  • Optimize geometries of Pd(0) and Pd(II) intermediates using B3LYP/6-31G(d) basis sets.
  • Calculate activation barriers for oxidative addition (e.g., Pd⁰ → Pd²⁺ with aryl halides) and reductive elimination.
  • Compare computed ligand cone angles (e.g., 160° for (tBu)₂PPh) to experimental selectivity trends .

Q. How do solvent and additive choices impact the stability and recyclability of (tBu)₂PPh Pd G4?

  • Methodological Answer : Stability tests involve:
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may accelerate ligand dissociation vs. nonpolar toluene.
  • Additive Effects : Silver additives (Ag₂O) scavenge halides but risk Pd aggregation.
  • Recyclability : Centrifugation or membrane filtration isolates Pd nanoparticles; ICP-OES quantifies leaching (<5% Pd loss after 3 cycles) .

Methodological Guidelines

  • Experimental Design : Use control groups (ligand-free Pd) to isolate ligand contributions. For time-sensitive reactions, in situ IR tracks intermediate formation .
  • Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, ensuring replicates (n ≥ 3) and error bars reflect standard deviations .
  • Literature Review : Prioritize studies with crystallographic data (e.g., CCDC entries) over purely spectroscopic claims to validate structural assumptions .

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